

A Technical Guide to Natural Sources of Particulate Matter in the Air

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AIR**

Cat. No.: **B134867**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Particulate matter (PM) suspended in the atmosphere is a complex mixture of solid and liquid particles with varying chemical composition and size, originating from both natural and anthropogenic sources. While anthropogenic emissions are a major focus of **air** quality management, natural sources contribute significantly to the global and regional PM budget, influencing **air** quality, climate, and human health. Understanding the characteristics, emission rates, and measurement techniques for natural PM is crucial for accurate atmospheric modeling, epidemiological studies, and the development of effective **air** quality control strategies. This technical guide provides an in-depth overview of the primary natural sources of **airborne** particulate matter, detailed experimental protocols for their characterization, and quantitative data on their global emissions.

Primary Natural Sources of Particulate Matter

Natural PM is emitted directly into the atmosphere (primary aerosols) or formed in the atmosphere through chemical reactions of precursor gases (secondary aerosols). The main natural sources are detailed below.

Mineral Dust (Aeolian Dust)

Vast arid and semi-arid regions of the world are significant sources of mineral dust, which can be transported over thousands of kilometers. Dust storms are a major contributor to atmospheric PM, particularly in the PM10 size fraction (particles with a diameter of 10 micrometers or less).

Sea Spray Aerosol

The ocean is a major source of atmospheric particles, produced through the bursting of **air** bubbles at the sea surface. Sea spray aerosol is a complex mixture of sea salt, non-sea-salt sulfate, and organic matter.

Volcanic Emissions

Volcanic eruptions and outgassing release large quantities of gases and particulate matter into the atmosphere. Volcanic ash, composed of fine rock and mineral particles, can be injected high into the stratosphere, affecting global climate. Furthermore, volcanic sulfur dioxide (SO₂) is a key precursor for the formation of sulfate aerosols, a major component of secondary PM.

Wildfires

Biomass burning, including naturally occurring wildfires, is a significant source of fine particulate matter (PM2.5), black carbon (soot), organic carbon, and precursor gases for secondary organic aerosol formation.

Biogenic Secondary Organic Aerosols (BSOA)

Vegetation emits a vast array of volatile organic compounds (VOCs), such as isoprene, monoterpenes, and sesquiterpenes.^[1] These biogenic VOCs (BVOCs) undergo oxidation in the atmosphere to form less volatile compounds that can condense to form secondary organic aerosols (SOA).^[1]

Quantitative Data on Natural Particulate Matter Emissions

The following tables summarize the estimated global emissions from major natural sources of particulate matter. It is important to note that these estimates are subject to significant uncertainties due to the complex and variable nature of these sources.

Natural Source	Component	Global Emission Estimate (Tonnes per Year)	Reference
Sea Spray	Fine Sea Salt	24,000,000	[2]
Organic Matter		8,200,000	[2]
Volcanoes	Sulfur Dioxide (SO ₂)	20,000,000 - 25,000,000	[3]
Biogenic Secondary Organic Aerosols	Total BSOA	69,000,000 - 88,000,000	[3]
- from Monoterpenes & Sesquiterpenes	14,000,000 - 15,000,000		[3]
- from Isoprene	8,000,000 - 9,000,000		[3]
Mineral Dust	Historical Increase (1851-1870 to 1981-2000)	~50% increase in emissions	[4]

Note: A direct and recent total mass emission estimate for mineral dust in tonnes per year was not explicitly available in the search results. However, the historical trend provides a quantitative measure of its significance and variability.

Experimental Protocols for Measuring Natural Particulate Matter

The characterization of atmospheric particulate matter involves a range of sampling and analytical techniques. Below are detailed methodologies for key experiments.

Gravimetric Analysis for PM Mass Concentration

This is the reference method for determining the mass concentration of particulate matter.

Principle: Air is drawn through a pre-weighed filter at a constant flow rate for a specific duration. The filter is then re-weighed under controlled conditions, and the mass of the

collected particles is determined by the difference in weight.

Methodology:

- Filter Preparation:
 - Use conditioned and pre-weighed filters (e.g., Teflon or glass fiber) stored in a controlled environment (typically 20-23°C and 30-40% relative humidity) for at least 24 hours.[2]
 - Record the pre-sampling weight of each filter to the nearest microgram using a calibrated microbalance.[2]
- Sampling:
 - Place the pre-weighed filter in a filter holder within a high-volume or low-volume **air** sampler.
 - Draw **air** through the filter at a known and constant flow rate (e.g., 1.13 to 1.70 m³/min for a high-volume sampler) for a defined period (typically 24 hours).
 - Record the total volume of **air** sampled.
- Post-Sampling Analysis:
 - Carefully remove the filter from the sampler and place it in a protective container.
 - Condition the filter in the same controlled environment as in the pre-sampling stage for at least 24 hours.[2]
 - Weigh the filter again on the same microbalance to obtain the post-sampling weight.[2]
 - The mass of the collected particulate matter is the difference between the post- and pre-sampling weights.
 - The PM concentration is calculated by dividing the mass of the collected particles by the total volume of **air** sampled and is typically expressed in micrograms per cubic meter (µg/m³).

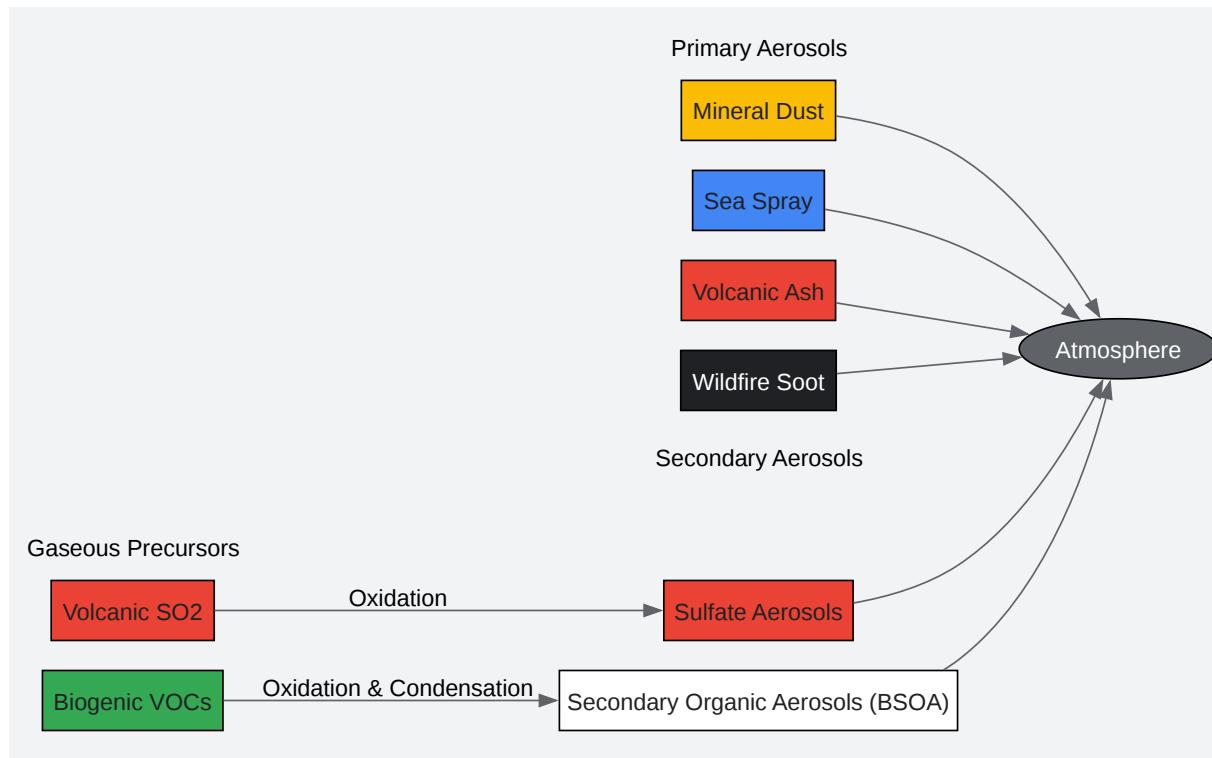
Particle Size Distribution Measurement using a Scanning Mobility Particle Sizer (SMPS)

Principle: An SMPS measures the size distribution of sub-micrometer aerosol particles based on their electrical mobility.

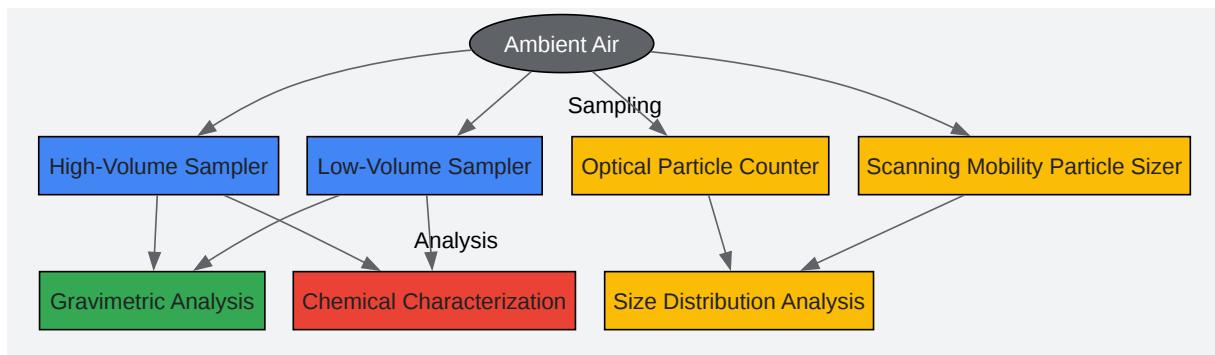
Methodology:

- **Instrument Setup and Calibration:**
 - Ensure the SMPS, consisting of a neutralizer (e.g., Kr-85), a Differential Mobility Analyzer (DMA), and a Condensation Particle Counter (CPC), is properly assembled and calibrated.
 - Verify the sheath and sample flow rates using a calibrated flowmeter.
 - Perform a zero-check by placing a high-efficiency filter at the inlet to ensure no particles are being counted.
- **Sampling:**
 - Draw the aerosol sample through the neutralizer, which imparts a known charge distribution to the particles.
 - The charged aerosol then enters the DMA, where an electric field is applied.
 - By scanning the voltage applied to the DMA, particles of a specific electrical mobility (and therefore size) are selected and exit the DMA.
- **Detection and Data Analysis:**
 - The size-selected particles are counted by the CPC.
 - The instrument's software inverts the measured concentration at each voltage step to generate a particle number size distribution.
 - The data is typically presented as the number of particles per cubic centimeter ($dN/d\log D_p$) as a function of particle diameter.

Chemical Characterization of Particulate Matter


Principle: After collection on a filter, the chemical composition of the particulate matter can be determined using various analytical techniques.

Methodologies:


- Ion Chromatography (IC): Used to quantify the concentration of major water-soluble ions such as sulfate (SO_4^{2-}), nitrate (NO_3^-), ammonium (NH_4^+), sodium (Na^+), potassium (K^+), calcium (Ca^{2+}), and magnesium (Mg^{2+}).
 - A portion of the filter is extracted in deionized water.
 - The aqueous extract is then injected into the ion chromatograph for analysis.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for determining the elemental composition of the collected PM, including trace metals and rare earth elements.
 - The filter sample is typically digested using a strong acid mixture to bring the elements into solution.
 - The solution is then introduced into the ICP-MS for elemental analysis.
- Thermo-Optical Analysis: Used to differentiate between organic carbon (OC) and elemental carbon (EC) in the collected PM.
 - A punch of the filter is heated in a controlled atmosphere, and the evolved carbon is converted to methane and detected.

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate important relationships and workflows related to the study of natural particulate matter.

[Click to download full resolution via product page](#)

Caption: Formation pathways of natural primary and secondary particulate matter.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the measurement and analysis of **airborne** particulate matter.

Conclusion

Natural sources are a fundamental component of the atmospheric particulate matter load, with significant implications for **air** quality, climate, and human health. A thorough understanding of their emission rates, chemical composition, and physical properties is essential for the scientific and drug development communities. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in this field. Continued research and the refinement of measurement techniques and emission inventories will further enhance our ability to model and mitigate the impacts of both natural and anthropogenic particulate matter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 4. ACP - Anthropogenic amplification of biogenic secondary organic aerosol production [acp.copernicus.org]
- To cite this document: BenchChem. [A Technical Guide to Natural Sources of Particulate Matter in the Air]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134867#natural-sources-of-particulate-matter-in-the-air>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com